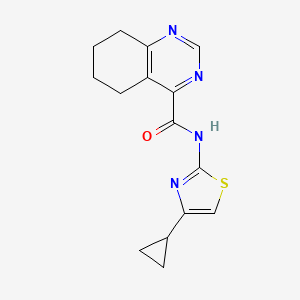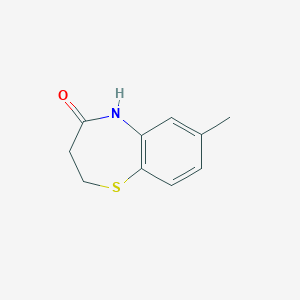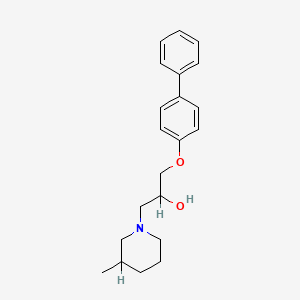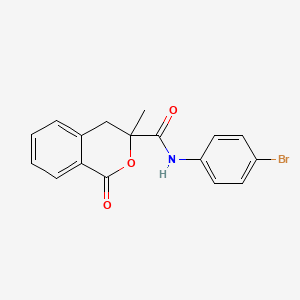
3-(2-Bromoethyl)-1,3-thiazolidine-2,4-dione
Descripción general
Descripción
3-(2-Bromoethyl)-1,3-thiazolidine-2,4-dione (BETD) is a novel synthetic compound with potential applications in the field of scientific research. It is a highly reactive and versatile compound that has been used in various synthesis methods and has been studied for its biochemical and physiological effects. BETD has been used in the synthesis of a variety of compounds, including polymers, polysaccharides, and various other compounds. Additionally, BETD has been studied for its potential applications in the fields of medicine, biochemistry, and physiology.
Aplicaciones Científicas De Investigación
Synthesis of Derivatives and Antimicrobial Evaluation
The compound 1,3-thiazolidine-2,4-dione has been utilized as a core structure for synthesizing various derivatives with potential antimicrobial properties. For instance, it has been combined with substituted aromatic aldehydes to create derivatives that were further processed to yield compounds with assessed antibacterial and antifungal activities against strains such as B. subtilis, K. pneumoniae, P. aeruginosa, S. aureus, A. fumigatus, and C. albicans (Jat et al., 2006).
Selective Cytotoxic and Genotoxic Activities
Studies have shown that certain benzylidene-thiazolidinedione derivatives exhibit potent cytotoxicity, particularly against lung cancer cell lines such as NCI-H292, without affecting non-tumor cells like human peripheral blood mononuclear cells (PBMC). These compounds have been observed to induce apoptosis in cancer cells and possess genotoxic properties, suggesting their potential as selective anticancer agents (Rodrigues et al., 2018).
Dual Inhibitor of Signaling Pathways
A thiazolidine-2,4-dione derivative has been identified as a dual inhibitor of the Raf/MEK/ERK and PI3K/Akt signaling pathways, which are crucial in cancer cell proliferation and survival. This compound has shown promise in inhibiting cell growth, inducing apoptosis, and causing cell cycle arrest in leukemia cells, highlighting its potential as a lead compound for developing new anticancer agents (Li et al., 2010).
Synthesis Techniques and Pharmacological Activities
The synthesis of thiazolidinediones and related compounds has been explored through various techniques, including aldolisation-crotonisation reactions from aromatic aldehydes. These compounds have been investigated for their hypoglycemic and peripheral antinociceptive activities, contributing to the development of new therapeutic agents (Albuquerque et al., 1995).
Mecanismo De Acción
Target of Action
Similar compounds are known to interact with various enzymes and receptors, which could potentially be the targets .
Mode of Action
Based on the structural similarity to other compounds, it may undergo electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, including those involved in the synthesis of natural products .
Pharmacokinetics
The compound’s bioavailability could be influenced by factors such as its solubility, stability, and the presence of functional groups that facilitate its absorption and distribution .
Result of Action
Similar compounds have been shown to have various biological activities, suggesting that this compound could also have significant effects at the molecular and cellular levels .
Propiedades
IUPAC Name |
3-(2-bromoethyl)-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNO2S/c6-1-2-7-4(8)3-10-5(7)9/h1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPFZCPNULAAJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N7-(4-fluorophenyl)-N5-isobutyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine](/img/structure/B2956479.png)
![1-[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B2956482.png)

![N-[(5-chloro-2-methoxyphenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2956485.png)
![N-[3-[2-(3-Chlorophenyl)pyrrolidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2956486.png)





![7-(3-chloro-4-methylphenyl)-5-phenyl-N-(tetrahydrofuran-2-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2956495.png)

amino}acetamide](/img/structure/B2956498.png)

